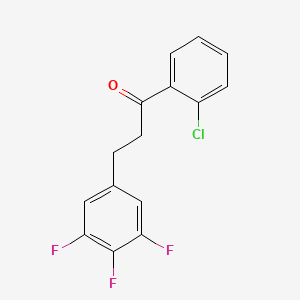

2'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone

Description

2’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C15H10ClF3O. It is characterized by the presence of a chlorophenyl group and a trifluorophenyl group attached to a propiophenone backbone. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3O/c16-11-4-2-1-3-10(11)14(20)6-5-9-7-12(17)15(19)13(18)8-9/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQNLALRDPNNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645020 | |

| Record name | 1-(2-Chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-24-0 | |

| Record name | 1-(2-Chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 2-chlorobenzoyl chloride with 3,4,5-trifluorophenylacetylene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl and trifluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

2'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

- Case Study : Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines. For instance, modifications to the trifluorophenyl group have been linked to enhanced anti-cancer properties in preclinical studies .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions such as nucleophilic substitution and carbonyl reactions.

- Example Reaction : The compound can undergo a Pd-catalyzed reaction to yield monosubstituted phosphinic acids, showcasing its utility in synthesizing phosphorous-containing compounds .

Material Science

The unique electronic properties imparted by the trifluoromethyl groups make this compound valuable in materials science, particularly in the development of advanced polymers and coatings.

- Application : Its incorporation into polymer matrices has been shown to enhance thermal stability and chemical resistance, making it suitable for use in protective coatings and high-performance materials .

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The trifluorophenyl group enhances its binding affinity and specificity towards certain targets, while the chlorophenyl group can modulate its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

2’-Chloro-4’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone: Similar structure with an additional fluorine atom.

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains multiple chlorine atoms and a trifluoromethyl group.

3,4,5-Trifluorobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a ketone.

Uniqueness

2’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone is unique due to its specific combination of chlorophenyl and trifluorophenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

2'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898778-24-0) is a synthetic compound belonging to the class of substituted propiophenones. Its molecular formula is CHClFO, and it has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Cytotoxicity Assays : In vitro assays have demonstrated that the compound can inhibit cell proliferation in several cancer cell lines. For instance, it showed an IC value of 10 μg/mL against SF-295 glioma cells and 4.3 μg/mL against HCT-8 colorectal cancer cells .

- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis in MCF-7 breast cancer cells, correlating with upregulation of p53 and downregulation of anti-apoptotic proteins .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Essential oils containing similar structural motifs have shown efficacy against various oral pathogens.

- Inhibition Studies : The compound has demonstrated antibacterial activity against cariogenic bacteria, suggesting potential applications in dental health products .

Case Study 1: Anticancer Efficacy

In a study involving Balb/C nude mice treated with varying doses of this compound, significant tumor growth inhibition was observed at a dose of 100 mg/kg/day. The study highlighted a reduction in tumor size and increased survival rates compared to control groups .

Case Study 2: Antibacterial Effects

A comparative study assessed the antibacterial effects of essential oils containing similar compounds against Streptococcus mutans. Results indicated that the essential oil exhibited a minimum inhibitory concentration (MIC) of 0.5% against this pathogen, suggesting that derivatives like this compound could enhance therapeutic strategies for oral infections .

Research Findings Overview

| Activity Type | Cell Line/Pathogen | IC_{50/MIC} | Observations |

|---|---|---|---|

| Anticancer | SF-295 | 10 μg/mL | Significant inhibition of proliferation |

| HCT-8 | 4.3 μg/mL | Induction of apoptosis | |

| MCF-7 | Not specified | Upregulation of p53 | |

| Antibacterial | Streptococcus mutans | 0.5% | Effective inhibition in vitro |

Q & A

Q. What are the recommended methodologies for synthesizing 2'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone with high purity?

Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. Key steps include:

- Reagent Selection : Use Lewis acids like AlCl₃ for Friedel-Crafts acylation of the trifluorophenyl group with a chloro-substituted propiophenone precursor .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (>98%) or GC-MS .

- Yield Optimization : Adjust reaction temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of aryl halide to ketone) to minimize side products like dehalogenated byproducts .

Q. How should researchers characterize the physicochemical properties of this compound?

Key characterization methods include:

- Spectroscopy :

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity .

- Computational Analysis : Calculate logP (3.2–3.5) and polar surface area (26–30 Ų) using software like MarvinSketch .

| Property | Value/Method |

|---|---|

| LogD (pH 7.4) | 3.2–3.5 (calculated) |

| Melting Point | 99–101°C (analogous compounds) |

| Solubility | DMSO >50 mg/mL; low in H₂O |

Q. What safety protocols are critical for handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- Waste Disposal : Segregate halogenated waste for incineration by certified facilities .

- PPE : Nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (data gaps noted in similar chlorophenyl compounds) .

Advanced Research Questions

Q. How do electronic effects of the 3,4,5-trifluorophenyl group influence reactivity in catalytic applications?

The strong electron-withdrawing nature of the -CF₃ group:

- Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) at the chloro-substituted position .

- Stabilizes Transition States : Computational studies (DFT) show lowered activation energy in hydroboration reactions when paired with borane catalysts .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 3-chlorophenylpropiophenone) using kinetic profiling .

Q. How can researchers resolve contradictions in reported toxicity or environmental persistence data?

- Data Gaps : Acute/chronic toxicity data are absent; prioritize in vitro assays (e.g., Ames test for mutagenicity) .

- Ecotoxicity Modeling : Use QSAR models to predict bioaccumulation (logKow ~3.5) and soil mobility (Koc ~500 mL/g) .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 3-chlorophenanthrene) with known ecotoxicological profiles .

Q. What advanced techniques optimize reaction scalability for this compound?

- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs conventional) and improves yield (85% vs. 60%) by enhancing borane catalyst turnover .

- Flow Chemistry : Minimizes decomposition risks via precise temperature/pressure control during exothermic steps (e.g., acylation) .

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Q. How does the chloro-substituent position affect regioselectivity in downstream reactions?

- Steric Effects : 2'-Chloro substitution directs electrophiles to the para position of the propiophenone ring due to steric hindrance .

- Electronic Effects : Chlorine’s inductive effect deactivates the ring, favoring meta substitution in trifluorophenyl-mediated cross-couplings .

- Case Study : Compare Heck reaction outcomes with 2'-chloro vs. 4'-chloro analogs to map regioselectivity trends .

Q. What computational tools predict the compound’s behavior in biological systems?

- Docking Simulations : AutoDock Vina to assess binding affinity with cytochrome P450 enzymes (CYP3A4) .

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB ~0.3) and CYP inhibition risk .

- Metabolic Pathways : GLORYx predicts hydroxylation at the propiophenone methyl group as the primary metabolic route .

Q. How can substituent modifications enhance catalytic or material science applications?

- Fluorine Tuning : Replace 3,4,5-trifluorophenyl with pentafluorophenyl to increase Lewis acidity for catalysis .

- Hybrid Materials : Functionalize the propiophenone carbonyl with polymers (e.g., PEG) to improve solubility in green solvents .

Q. What strategies mitigate challenges in characterizing degradation byproducts?

- High-Resolution MS : Use LC-HRMS (Q-TOF) to identify halogenated fragments (e.g., m/z 145.02 for trifluorophenyl cleavage) .

- Isotopic Labeling : Track ¹⁸O incorporation in hydrolyzed products to map degradation pathways .

- Collaborative Studies : Cross-reference data with EPA DSSTox or PubChem databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.